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Compound of Interest

Compound Name: 4-Phenylcyclohexanone

Cat. No.: B041837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

organic compound 4-phenylcyclohexanone (CAS No. 4894-75-1; Formula: C₁₂H₁₄O;

Molecular Weight: 174.24 g/mol ). The document presents detailed Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols utilized for their acquisition. This information is crucial for the

identification, characterization, and quality control of 4-phenylcyclohexanone in research and

development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 4-
phenylcyclohexanone.

¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for 4-Phenylcyclohexanone.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.35 - 7.15 Multiplet 5H
Aromatic protons

(C₆H₅)

3.05 - 2.95 Multiplet 1H
Methine proton (CH-

Ph)

2.60 - 2.20 Multiplet 4H
Methylene protons α

to C=O

2.10 - 1.80 Multiplet 4H
Methylene protons β

to C=O

Note: Data acquired in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).

¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for 4-Phenylcyclohexanone.

Chemical Shift (δ) ppm Assignment

211.0 Carbonyl carbon (C=O)

144.8 Quaternary aromatic carbon (C-ipso)

128.6 Aromatic carbons (C-ortho/C-meta)

126.6 Aromatic carbon (C-para)

44.8 Methine carbon (CH-Ph)

41.3 Methylene carbons α to C=O

34.2 Methylene carbons β to C=O

Note: Data acquired in CDCl₃ at 100 MHz. Chemical shifts are referenced to the solvent peak

(CDCl₃ at 77.16 ppm).

IR Data
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Table 3: FT-IR Spectroscopic Data for 4-Phenylcyclohexanone.

Wavenumber (cm⁻¹) Intensity Assignment

3050 - 3020 Medium Aromatic C-H stretch

2950 - 2850 Strong Aliphatic C-H stretch

1715 Strong C=O stretch (ketone)

1600, 1495, 1450 Medium Aromatic C=C stretch

760, 700 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Note: Spectrum acquired from a KBr pellet.

Mass Spectrometry Data
Table 4: EI-MS Data for 4-Phenylcyclohexanone.

m/z Relative Intensity (%) Assignment

174 100 [M]⁺ (Molecular Ion)

117 65 [M - C₄H₇O]⁺

104 95 [C₈H₈]⁺

91 70 [C₇H₇]⁺ (Tropylium ion)

77 40 [C₆H₅]⁺ (Phenyl ion)

Note: Data obtained by Electron Ionization (EI) at 70 eV.

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of 4-phenylcyclohexanone (approximately 10-20 mg) was

dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR

tube.

Instrumentation and Parameters:

Spectrometer: Bruker Avance 400 or equivalent, operating at 400 MHz for ¹H and 100 MHz

for ¹³C nuclei.

¹H NMR:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

¹³C NMR:

Pulse Sequence: Proton-decoupled single-pulse sequence.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Data Processing: The Free Induction Decay (FID) was Fourier transformed, and the resulting

spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal

at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
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Approximately 1-2 mg of 4-phenylcyclohexanone was finely ground with 100-200 mg of

dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

The homogenous mixture was then transferred to a pellet-pressing die.

A pressure of 8-10 tons was applied for several minutes to form a transparent or semi-

transparent pellet.

Instrumentation and Parameters:

Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Data Processing: A background spectrum of a pure KBr pellet was recorded and automatically

subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the sample was introduced into the mass spectrometer

via a direct insertion probe or after separation by gas chromatography (GC). For GC-MS, a

capillary column suitable for separating compounds of this volatility was used.

Instrumentation and Parameters:

Mass Spectrometer: Agilent GC-MS system or equivalent.

Ionization Method: Electron Ionization (EI).

Electron Energy: 70 eV.

Ion Source Temperature: 230 °C.

Mass Range: m/z 40-400.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b041837?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: The mass spectrum was recorded and processed to identify the molecular

ion and major fragment ions. The relative intensities were calculated with respect to the base

peak (100%).

Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 4-phenylcyclohexanone.
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Caption: Workflow for the spectroscopic analysis of 4-Phenylcyclohexanone.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Phenylcyclohexanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041837#spectroscopic-data-of-4-
phenylcyclohexanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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